molecular formula C9H10O2 B579854 4-Oxo-2-Nonenal Alkyne CAS No. 1680193-58-1

4-Oxo-2-Nonenal Alkyne

Cat. No.: B579854
CAS No.: 1680193-58-1
M. Wt: 150.2
InChI Key: YSPMTKWXGONLQR-FNORWQNLSA-N
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Description

4-oxo-2-Nonenal Alkyne, also known as (2E)-4-oxo-2-nonen-8-ynal, is a functionalized lipid electrophile. It is a product of lipid peroxidation, which actively modifies histidine and lysine residues on proteins, leading to protein cross-linking. This compound also modifies 2’-deoxyguanosine, implicating lipid peroxidation in mutagenesis and carcinogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-2-Nonenal Alkyne typically involves the oxidation of unsaturated fatty acids. One common method includes the use of linoleic acid as a precursor. The process involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-oxo-2-Nonenal Alkyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-oxo-2-Nonenal Alkyne has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-nonenal (4-HNE): Another lipid peroxidation product with similar protein and DNA modifying properties.

    Malondialdehyde (MDA): A simpler aldehyde formed during lipid peroxidation, known for its role in oxidative stress.

Uniqueness

4-oxo-2-Nonenal Alkyne is unique due to its alkyne functional group, which allows for specific applications in click chemistry. This makes it a valuable tool for isolating and identifying lipid peroxidation products, providing a more detailed understanding of oxidative stress and its implications .

Properties

IUPAC Name

(E)-4-oxonon-2-en-8-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-8H,3-4,6H2/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPMTKWXGONLQR-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)C=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC(=O)/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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